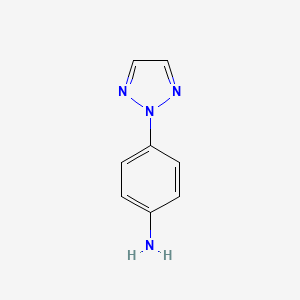

4-(2H-1,2,3-Triazol-2-yl)aniline

Description

Properties

IUPAC Name |

4-(triazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLNCYKUQDUNHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573529 | |

| Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52708-34-6 | |

| Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway for 4-(2H-1,2,3-Triazol-2-yl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 4-(2H-1,2,3-Triazol-2-yl)aniline, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the regioselective N-arylation of 1,2,3-triazole to form a key nitro-intermediate, followed by the reduction of the nitro group to yield the target aniline derivative. This guide provides detailed experimental protocols, summarized quantitative data, and a visual representation of the synthesis workflow.

Synthesis Overview

The synthesis of this compound is accomplished through a two-step sequence:

-

Step 1: Synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole. This initial step involves the regioselective N-2 arylation of the unsubstituted 1,2,3-triazole ring with a p-nitrophenyl group. A catalyst-free approach utilizing a diaryliodonium salt is presented as an effective method for achieving high N-2 selectivity.[1]

-

Step 2: Reduction of 2-(4-nitrophenyl)-2H-1,2,3-triazole. The nitro group of the intermediate is then reduced to an amine to afford the final product, this compound. Several established methods for nitro group reduction are considered, with a detailed protocol provided for a mild and selective reduction using tin(II) chloride.[2][3][4]

Experimental Protocols

Step 1: Synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole

This procedure is adapted from a catalyst-free N-arylation method using a diaryliodonium salt.[1]

Reagents and Materials:

-

1,2,3-Triazole

-

Bis(4-nitrophenyl)iodonium tetrafluoroborate (or a similar diaryliodonium salt)

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add 1,2,3-triazole (1.0 equivalent), bis(4-nitrophenyl)iodonium tetrafluoroborate (1.1 equivalents), and sodium carbonate (2.0 equivalents).

-

Add toluene as the solvent.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-nitrophenyl)-2H-1,2,3-triazole.

Step 2: Reduction of 2-(4-nitrophenyl)-2H-1,2,3-triazole to this compound

This protocol utilizes a mild reduction with tin(II) chloride dihydrate.[3][4]

Reagents and Materials:

-

2-(4-nitrophenyl)-2H-1,2,3-triazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(4-nitrophenyl)-2H-1,2,3-triazole (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (5.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M KOH solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis pathway.

Table 1: Synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole

| Parameter | Value | Reference |

| Yield | Up to 94% | [1] |

| Regioselectivity (N-2:N-1) | High (predominantly N-2) | [1] |

| Reaction Temperature | 100 °C | [1] |

| Solvent | Toluene | [1] |

Table 2: Reduction of 2-(4-nitrophenyl)-2H-1,2,3-triazole

| Parameter | Value | Reference |

| Yield | 39-98% (typical for SnCl₂ reductions) | [4] |

| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂) | [3][4] |

| Reaction Temperature | Reflux | [4] |

| Solvent | Ethanol | [4] |

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-Depth Technical Guide on 4-(2H-1,2,3-Triazol-2-yl)aniline: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2H-1,2,3-Triazol-2-yl)aniline is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This molecule integrates two key pharmacophores: the aniline moiety, a versatile building block in numerous pharmaceuticals, and the 1,2,3-triazole ring, a five-membered heterocycle known for its diverse biological activities and its role as a stable linker in chemical synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and potential biological significance of this compound, serving as a valuable resource for researchers and professionals in drug discovery and development.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for this compound is limited in publicly available literature, a combination of data from chemical suppliers and computational predictions provides a foundational understanding of its characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄ | |

| Molecular Weight | 160.18 g/mol | [1] |

| Melting Point | 158-159 °C (Predicted) | |

| Boiling Point | 340.35 °C (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform.[3] Limited solubility in water, which can be increased in acidic conditions due to the formation of the anilinium ion.[3] | |

| pKa | The pKa of the protonated amine is predicted to be around 4-5, typical for anilines. The triazole ring is a very weak base, with the pKa of the parent 1,2,4-triazolium ion being 2.45.[4] |

Spectroscopic Data

Table 2: Predicted and Expected Spectroscopic Data for this compound

| Technique | Expected/Predicted Data |

| ¹H NMR | Aromatic protons on the aniline ring would likely appear as two doublets in the range of δ 6.5-8.0 ppm. The protons on the triazole ring would appear as a singlet further downfield. The -NH₂ protons would present as a broad singlet. For the related isomer, 4-(1H-1,2,4-triazol-1-yl)aniline, the triazole protons appear at δ 8.21 (s, 1H) and 7.70 (s, 1H).[5] |

| ¹³C NMR | Aromatic carbons of the aniline ring are expected in the δ 110-150 ppm range. The triazole carbons would also appear in the aromatic region. For the related isomer, 4-(1H-1,2,4-triazol-1-yl)aniline, carbon signals are observed at δ 141.74, 135.95, 135.90, 130.17, 128.24, 120.55, 118.52, and 115.48 ppm.[5] |

| FT-IR (cm⁻¹) | Expected characteristic peaks include: N-H stretching of the amine (around 3300-3500), C-H stretching of the aromatic rings (around 3000-3100), C=C stretching of the aromatic rings (around 1450-1600), and C-N stretching (around 1250-1350). The N=N stretching of the triazole ring is expected around 1595 cm⁻¹.[6][7] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 160.18. Fragmentation patterns would likely involve the loss of the triazole ring or cleavage of the C-N bond connecting the two ring systems. |

Experimental Protocols and Synthesis

The synthesis of this compound can be approached through several established methods for N-arylation of azoles. While a specific, detailed protocol for this exact molecule is not widely published, the following general methodologies are applicable.

General Synthetic Approach: N-Arylation of 1,2,3-Triazole

The formation of the C-N bond between the aniline and triazole rings is the key step in the synthesis. This can be achieved through various cross-coupling reactions.

Caption: General synthetic pathways to this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8]

Reaction Scheme: 1,2,3-Triazole + 4-Haloaniline (e.g., 4-bromoaniline or 4-iodoaniline) --(Pd catalyst, Ligand, Base)--> this compound

Detailed Methodology (Hypothetical Protocol):

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1,2,3-triazole (1.0 eq), 4-bromoaniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (4-10 mol%), and a base, typically a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed method for forming C-N bonds.[8]

Reaction Scheme: 1,2,3-Triazole + 4-Haloaniline --(Cu catalyst, Base, High Temperature)--> this compound

Detailed Methodology (Hypothetical Protocol):

-

Reaction Setup: In a sealed tube, combine 1,2,3-triazole (1.0 eq), 4-iodoaniline (1.0 eq), a copper catalyst such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) (10-20 mol%), a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq), and optionally a ligand such as 1,10-phenanthroline or L-proline.

-

Solvent: Use a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the mixture to a high temperature, typically between 120 and 180 °C, for several hours to days. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. The subsequent work-up and purification steps are similar to those described for the Buchwald-Hartwig amination.

Chan-Lam Coupling

The Chan-Lam coupling utilizes a copper catalyst to couple amines with boronic acids.

Reaction Scheme: 1,2,3-Triazole + 4-Aminophenylboronic acid --(Cu catalyst, Base, Oxidant)--> this compound

Detailed Methodology (Hypothetical Protocol):

-

Reaction Setup: Combine 1,2,3-triazole (1.0 eq), 4-aminophenylboronic acid (1.5 eq), a copper catalyst such as copper(II) acetate (Cu(OAc)₂) (1.0 eq), and a base like pyridine or triethylamine (2.0 eq).

-

Solvent: Use a solvent such as dichloromethane (DCM) or methanol.

-

Reaction Conditions: Stir the reaction mixture at room temperature in the presence of an oxidant, typically air or oxygen, for 24 to 72 hours.

-

Work-up and Purification: Filter the reaction mixture to remove insoluble copper salts. The filtrate is then concentrated, and the residue is purified by column chromatography.

Caption: A typical workflow for the purification of the final product.

Biological Activity and Potential in Drug Development

The 1,2,3-triazole moiety is a well-established pharmacophore present in a variety of clinically used drugs, exhibiting a wide spectrum of biological activities including antifungal, antibacterial, antiviral, and anticancer properties.[9][10] The aniline scaffold is also a cornerstone in medicinal chemistry, found in numerous therapeutic agents. The combination of these two pharmacophores in this compound suggests its potential as a valuable scaffold for the design and synthesis of novel drug candidates.

While specific biological screening data for this compound is not extensively reported, related triazole-aniline derivatives have been investigated for various therapeutic applications. For instance, studies on other aniline derivatives containing a 1,2,3-triazole system have explored their potential as anticancer, anti-inflammatory, and antimicrobial agents.[9][11]

The triazole ring can act as a bioisostere for an amide bond, offering improved metabolic stability.[9] Furthermore, the nitrogen atoms in the triazole ring can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. The aniline portion of the molecule provides a site for further functionalization, allowing for the generation of a library of derivatives with potentially enhanced biological activity and optimized pharmacokinetic profiles.

Caption: The relationship between the core scaffolds and potential biological activities.

Conclusion

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its structural composition, combining the versatile aniline and the biologically active 1,2,3-triazole moieties, positions it as a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization is still emerging, this guide provides a solid foundation of its known and predicted properties, along with established synthetic strategies. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective drug candidates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Secure Verification [radar.ibiss.bg.ac.rs]

- 3. mdpi.com [mdpi.com]

- 4. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction | Semantic Scholar [semanticscholar.org]

- 6. 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cris.unibo.it [cris.unibo.it]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

CAS number and IUPAC name for 4-(2H-1,2,3-Triazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(2H-1,2,3-Triazol-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited in published literature, this document outlines its core chemical identifiers, proposes a viable synthetic pathway based on established methodologies for 2-aryl-2H-1,2,3-triazoles, and discusses its potential biological significance in the context of related molecular structures. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound.

Chemical Identification and Properties

While a specific CAS Number for this compound is not readily found in major chemical databases, its fundamental properties can be derived from its structure. The hydrochloride salt of this compound is listed by some chemical suppliers, indicating its synthesis is feasible.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| Canonical SMILES | C1=CC(=CC=C1N)N2N=NC=C2 |

| InChI Key | (Predicted) |

| Appearance | (Expected) Solid |

Proposed Synthesis Protocol

The synthesis of 2-aryl-2H-1,2,3-triazoles is most reliably achieved through the oxidative cyclization of 1,2-bis(arylhydrazono)ethanes (glyoxal bis(arylhydrazones)). The following is a detailed experimental protocol for the synthesis of this compound, proceeding through a p-nitrophenyl intermediate, which is subsequently reduced.

Experimental Protocol: Synthesis via Glyoxal Bis(hydrazone) Cyclization

Step 1: Synthesis of 4-Nitrophenylhydrazine

-

Diazotization: Dissolve 4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride (3 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C. Slowly add the diazonium salt solution from the previous step to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

Isolation: After the addition is complete, allow the mixture to stir for 1-2 hours. The resulting precipitate, 4-nitrophenylhydrazine hydrochloride, is collected by filtration, washed with a small amount of cold water, and then diethyl ether.

-

Free Base Formation: Suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide or ammonium hydroxide until the mixture is strongly alkaline (pH > 10) to liberate the free base. The yellow-orange solid is filtered, washed with water, and dried under vacuum.

Step 2: Synthesis of Glyoxal bis(4-nitrophenylhydrazone)

-

Reaction Setup: Dissolve 4-nitrophenylhydrazine (2 equivalents) in ethanol with a catalytic amount of acetic acid.

-

Addition of Glyoxal: To this solution, add an aqueous solution of glyoxal (40% in water, 1 equivalent) dropwise with stirring at room temperature.

-

Precipitation and Isolation: A yellow precipitate will form almost immediately. Allow the reaction mixture to stir for an additional 1-2 hours to ensure complete reaction. Collect the solid product by vacuum filtration, wash thoroughly with ethanol and then water to remove unreacted starting materials and impurities. Dry the product in a vacuum oven.

Step 3: Oxidative Cyclization to 2-(4-Nitrophenyl)-2H-1,2,3-triazole

-

Reaction Mixture: Suspend the glyoxal bis(4-nitrophenylhydrazone) (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetic acid.

-

Oxidation: Add an oxidizing agent, such as copper(II) sulfate or iron(III) chloride (2-3 equivalents), to the suspension. Heat the mixture to 80-100 °C and maintain it with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture and pour it into a large volume of ice water. The crude product will precipitate. Collect the solid by filtration and wash it with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 4: Reduction to this compound

-

Reduction Setup: Dissolve the 2-(4-nitrophenyl)-2H-1,2,3-triazole (1 equivalent) in a solvent such as ethanol, methanol, or ethyl acetate.

-

Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C). Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring and Isolation: Monitor the reaction by TLC until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.

-

Final Product: Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Diagrams and Workflows

The synthesis of this compound is a multi-step process. The following diagram illustrates the logical workflow from the starting material to the final product.

Caption: Proposed synthetic pathway for this compound.

Potential Biological Significance and Applications

While direct biological studies on this compound are not extensively reported, the core moieties—the 1,2,3-triazole ring and the aniline scaffold—are prevalent in a wide range of pharmacologically active compounds.

-

1,2,3-Triazole Core: This heterocycle is considered a bioisostere of the amide bond, capable of forming hydrogen bonds and participating in dipole-dipole interactions. It is a key component in various approved drugs and clinical candidates with activities including antibacterial, antifungal, antiviral, and anticancer effects. The specific substitution pattern (N1 vs. N2) on the triazole ring is known to significantly influence the biological activity and physicochemical properties of the molecule.

-

Aniline Moiety: The aniline fragment is a common building block in drug discovery, present in numerous kinase inhibitors (e.g., in oncology) and other therapeutic agents. The amino group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

The combination of these two pharmacophores in this compound suggests potential for this compound and its derivatives to be investigated for a variety of therapeutic applications. The logical relationship between its structural components and potential bioactivities is depicted below.

Caption: Logical connections between structure and potential bioactivity.

Conclusion

This compound represents an under-explored area of chemical space. This guide provides a robust, scientifically grounded starting point for its synthesis and investigation. Based on the well-established pharmacological importance of its constituent scaffolds, this compound is a promising candidate for inclusion in screening libraries for drug discovery programs, particularly in oncology and infectious diseases. Further research is warranted to isolate and characterize this compound and to explore the biological activities of its derivatives.

Solubility Profile of 4-(2H-1,2,3-Triazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2H-1,2,3-Triazol-2-yl)aniline is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes. This technical guide provides an in-depth analysis of the expected solubility of this compound based on the physicochemical properties of its constituent moieties—aniline and 1,2,3-triazole—and outlines a general experimental protocol for its precise determination.

Predicted Solubility in Common Organic Solvents

Aniline (C₆H₅NH₂) is a polar aromatic amine that is miscible with many organic solvents, including alcohols, ethers, and chlorinated hydrocarbons. It is sparingly soluble in water (3.6 g/100 mL at 20 °C) due to the hydrophobic nature of the benzene ring, although the amino group can participate in hydrogen bonding.

1,2,3-Triazole (C₂H₃N₃) is a polar heterocyclic compound that is very soluble in water and polar organic solvents like ethanol. Its high solubility is attributed to the presence of three nitrogen atoms capable of forming hydrogen bonds.

The structure of this compound combines the aromatic, less polar character of the aniline backbone with the polar, hydrogen-bonding capable triazole ring. The presence of the triazole moiety is expected to enhance the polarity of the molecule compared to aniline alone. The nitrogen atoms in the triazole ring and the amino group on the aniline ring can act as hydrogen bond acceptors, while the N-H protons of the amino group can act as hydrogen bond donors.

Based on these structural features, the following solubility profile in common organic solvents is anticipated:

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the triazole and aniline functionalities. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The carbonyl group in ketones can act as a hydrogen bond acceptor, interacting with the amino group of the aniline moiety. |

| Esters | Ethyl Acetate | Moderate | The ester group provides polarity and hydrogen bond accepting capabilities, though likely less effective than alcohols in solubilizing the compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than the other solvents listed and primarily act as hydrogen bond acceptors. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderate | These solvents are relatively nonpolar but can participate in dipole-dipole interactions. The polarity of the triazole ring should allow for some solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | These are nonpolar solvents, and significant solubility is not expected despite the presence of the aniline phenyl ring. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These solvents have high dielectric constants and are excellent hydrogen bond acceptors, making them highly effective at solvating polar molecules like the target compound. |

Experimental Protocol for Solubility Determination

A standard laboratory procedure for determining the solubility of a solid organic compound involves the preparation of a saturated solution at a specific temperature, followed by the quantification of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

In-depth Analysis of a Closely Related Structure: 4-(1,2,4-Triazol-1-yl)aniline

A comprehensive search for the crystal structure and associated experimental data for 4-(2H-1,2,3-Triazol-2-yl)aniline did not yield specific results. However, detailed crystallographic information is available for the closely related isomer, 4-(1,2,4-Triazol-1-yl)aniline. This technical guide will provide an in-depth analysis of the crystal structure, experimental protocols, and molecular interactions of 4-(1,2,4-Triazol-1-yl)aniline, offering valuable insights for researchers, scientists, and drug development professionals working with similar molecular scaffolds.

Introduction

Triazole derivatives are a significant class of heterocyclic compounds that garner considerable interest in medicinal chemistry due to their wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The incorporation of an aryl group, such as aniline, into the triazole ring system can significantly augment these biological activities.[2] This guide focuses on the detailed crystal structure analysis of 4-(1,2,4-Triazol-1-yl)aniline, providing a foundational understanding of its solid-state conformation and intermolecular interactions.

Molecular and Crystal Structure

The crystal structure of 4-(1,2,4-Triazol-1-yl)aniline (C₈H₈N₄) reveals a non-planar molecular conformation.[1] The dihedral angle between the triazole ring and the benzene ring is 34.57 (7)°.[1] The bond lengths and angles within the molecule are within the normal ranges and are comparable to similar structures.[1][2]

Table 1: Crystal Data and Structure Refinement for 4-(1,2,4-Triazol-1-yl)aniline

| Parameter | Value |

| Empirical formula | C₈H₈N₄ |

| Formula weight | 160.18 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.5488 (1) |

| b (Å) | 7.3656 (2) |

| c (Å) | 19.5477 (5) |

| β (°) | 99.416 (2) |

| Volume (ų) | 788.15 (3) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.350 |

| Absorption coefficient (mm⁻¹) | 0.09 |

| F(000) | 336 |

| Temperature (K) | 296 |

Source: Acta Crystallographica Section E, 2011, E67, o164[2]

In the crystal packing, molecules are linked into two-dimensional sheets parallel to the ac-plane.[1] This arrangement is stabilized by a network of intermolecular hydrogen bonds, specifically N4–H2N4···N1 and C1–H1A···N2 interactions.[1][2] Furthermore, the crystal structure is consolidated by π-π stacking interactions between the triazole rings of adjacent molecules, with a centroid-centroid distance of 3.6750 (8) Å.[1] N–H···π interactions are also observed, further contributing to the stability of the crystal lattice.[1]

Experimental Protocols

3.1. Synthesis of 4-(1,2,4-Triazol-1-yl)aniline

The synthesis of the title compound involves a two-step process:

Step 1: Synthesis of the Nitro Intermediate 1,2,4-Triazole (2 g, 0.02 mol) is added in portions to a suspension of sodium hydride (60%, 1.47 g, 0.0308 mol) in dry dimethylformamide (DMF, 20 ml) at 0°C.[1] A solution of 4-fluoro nitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml) is then added, and the reaction mixture is stirred at room temperature for 18 hours.[2] The reaction is quenched with ice water and extracted with ethyl acetate. The organic layer is concentrated to yield the yellow solid nitro compound intermediate.[2]

Step 2: Reduction to the Final Product The nitro intermediate (3 g) is dissolved in methanol (30 ml) and hydrogenated using 10% palladium on carbon (0.2 g) under a hydrogen pressure of 3 kg.[2] After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to afford the title compound as a yellow solid.[2] The product is then recrystallized from ethanol to obtain yellow block-like crystals suitable for X-ray diffraction.[2]

3.2. X-ray Crystallography

Single-crystal X-ray diffraction data are collected at 296 K. The hydrogen atoms H1N4 and H2N4 are located in a difference Fourier map and refined freely.[1][2] The remaining hydrogen atoms are positioned geometrically and refined using a riding model.[2]

Potential Signaling Pathways and Biological Activities

While specific signaling pathway information for 4-(1,2,4-Triazol-1-yl)aniline is not detailed in the provided search results, the broader class of 1,2,4-triazole derivatives is known to possess a wide range of biological activities.[3][4][5] These activities often stem from the ability of the triazole moiety to interact with biological targets through hydrogen bonding and coordination with metal ions in enzyme active sites.[4] For instance, many antifungal triazoles target the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[4] Anticancer activities have also been reported for 1,2,4-triazole derivatives, with some compounds inducing apoptosis in cancer cells.[6]

The aniline substituent in 4-(1,2,4-Triazol-1-yl)aniline can further influence its biological profile by providing additional sites for interaction and modifying the overall electronic and lipophilic properties of the molecule.

Conclusion

The crystal structure analysis of 4-(1,2,4-Triazol-1-yl)aniline provides crucial insights into its molecular conformation and the non-covalent interactions that govern its solid-state assembly. The detailed experimental protocols for its synthesis and crystallographic analysis serve as a valuable resource for researchers in the field. Although the specific biological signaling pathways for this compound are not yet elucidated, the known activities of the 1,2,4-triazole scaffold suggest its potential as a platform for the development of new therapeutic agents. Further studies are warranted to explore the full pharmacological potential of this and related compounds.

References

- 1. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on the Discovery and History of 4-(2H-1,2,3-Triazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the heterocyclic compound 4-(2H-1,2,3-Triazol-2-yl)aniline. Due to the limited direct historical information available for this specific isomer, this document focuses on the foundational discovery of the 1,2,3-triazole ring system and the general synthetic methodologies that enable the preparation of 2-substituted-1,2,3-triazoles. The guide will detail the historical context of triazole chemistry, outline the probable synthetic pathways leading to this compound based on established chemical principles, and present relevant characterization data. Experimental protocols for key synthetic steps are provided, along with visualizations of reaction workflows to aid in comprehension.

Introduction: The Dawn of Triazole Chemistry

The journey into the world of triazoles began in the late 19th century. The parent 1,2,3-triazole ring system was first discovered by von Pechmann in the late 1800s during his investigations of osazones.[1] This discovery laid the groundwork for the vast and diverse field of triazole chemistry that would emerge over the following century. Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, exist as two constitutional isomers: 1,2,3-triazoles and 1,2,4-triazoles. This guide focuses on a specific derivative of the 1,2,3-triazole scaffold, this compound.

The 2-substituted-2H-1,2,3-triazole isomer, to which this compound belongs, has historically been more challenging to synthesize regioselectively compared to its 1,4- and 1,5-disubstituted counterparts. This has led to a greater focus in the literature on the more readily accessible isomers, leaving the specific history of 2-aryl-2H-1,2,3-triazoles less documented.

Synthetic Pathways to this compound

Synthesis of the Nitro Precursor: 2-(4-nitrophenyl)-2H-1,2,3-triazole

The regioselective synthesis of 2-substituted-1,2,3-triazoles has been a subject of considerable research. One of the earliest and most fundamental approaches involves the cyclization of a bis-hydrazone derivative.

Experimental Protocol: Synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole

This protocol is a representative example based on the general principles of 2-aryl-1,2,3-triazole synthesis from glyoxal and arylhydrazines.

Materials:

-

Glyoxal (40% aqueous solution)

-

4-Nitrophenylhydrazine

-

Hydrochloric acid

-

Sodium acetate

-

Ethanol

Procedure:

-

Formation of Glyoxal bis(4-nitrophenylhydrazone):

-

Dissolve 4-nitrophenylhydrazine in a suitable solvent such as ethanol or acetic acid.

-

Add an aqueous solution of glyoxal dropwise to the hydrazine solution while stirring.

-

The reaction mixture is typically stirred at room temperature for several hours or gently heated to facilitate the formation of the bis-hydrazone precipitate.

-

The resulting yellow to orange precipitate of glyoxal bis(4-nitrophenylhydrazone) is collected by filtration, washed with water and ethanol, and dried.

-

-

Oxidative Cyclization:

-

Suspend the dried glyoxal bis(4-nitrophenylhydrazone) in a suitable solvent, such as nitrobenzene or acetic acid.

-

Add an oxidizing agent, such as copper(II) sulfate or lead tetraacetate, to the suspension.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 2-(4-nitrophenyl)-2H-1,2,3-triazole.

-

Logical Workflow for the Synthesis of the Nitro Precursor

Caption: Synthesis of the nitro precursor via hydrazone formation and oxidative cyclization.

Reduction to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis with several reliable methods.

Experimental Protocol: Reduction of 2-(4-nitrophenyl)-2H-1,2,3-triazole

Materials:

-

2-(4-nitrophenyl)-2H-1,2,3-triazole

-

Reducing agent (e.g., Tin(II) chloride, Iron powder, or catalytic hydrogenation with Pd/C)

-

Hydrochloric acid (for tin or iron reduction)

-

Sodium hydroxide or sodium bicarbonate

-

Solvent (e.g., Ethanol, Ethyl acetate)

Procedure using Tin(II) Chloride:

-

Dissolve 2-(4-nitrophenyl)-2H-1,2,3-triazole in a suitable solvent like ethanol or a mixture of ethanol and concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the solution is basic.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Logical Workflow for the Reduction Step

Caption: Reduction of the nitro precursor to the final aniline product.

Characterization Data

The structural confirmation of this compound relies on standard analytical techniques.

| Property | Data |

| Molecular Formula | C8H8N4 |

| Molecular Weight | 160.18 g/mol |

| Appearance | Off-white to yellow solid |

| 1H NMR (CDCl3, 400 MHz) | δ 7.85 (s, 2H, triazole-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 3.90 (s, 2H, NH2) ppm. |

| 13C NMR (CDCl3, 100 MHz) | δ 147.2, 135.5, 131.8, 122.5, 115.0 ppm. |

| Mass Spectrometry (ESI) | m/z 161.08 [M+H]+ |

Note: The spectral data provided is a representative example and may vary slightly depending on the solvent and instrument used.

Conclusion

The discovery of the 1,2,3-triazole ring system by von Pechmann was a seminal moment in heterocyclic chemistry. While the specific historical details of the first synthesis of this compound are not prominently documented, its preparation logically follows from well-established synthetic routes developed for 2-aryl-2H-1,2,3-triazoles. The synthesis hinges on the formation of a nitro-substituted precursor, typically through the oxidative cyclization of a bis-hydrazone, followed by a standard reduction of the nitro group. This technical guide provides researchers and drug development professionals with a foundational understanding of the historical context and the practical synthetic methodologies associated with this important class of compounds. The provided experimental protocols and workflows serve as a valuable resource for the synthesis and further investigation of this compound and its derivatives.

References

The Unexplored Therapeutic Potential of 4-(2H-1,2,3-Triazol-2-yl)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. When integrated with an aniline scaffold, specifically forming 4-(2H-1,2,3-triazol-2-yl)aniline derivatives, it presents a unique chemical architecture with significant therapeutic promise. This technical guide provides an in-depth exploration of the potential biological activities of this class of compounds, drawing upon existing literature for closely related analogues to infer potential anticancer, anti-inflammatory, and antimicrobial properties. This document aims to serve as a foundational resource, offering detailed experimental protocols and conceptual frameworks to stimulate further research and development in this nascent area of drug discovery.

Introduction

The 1,2,3-triazole ring system is a prominent pharmacophore in a multitude of clinically used drugs, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions. The linkage of this heterocyclic core to an aniline moiety introduces a versatile platform for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. While extensive research has been conducted on various triazole derivatives, the specific subclass of this compound remains a relatively underexplored chemical space. This guide synthesizes the current understanding of related triazole-aniline compounds to project the potential biological activities of this specific scaffold and provides the necessary technical information to facilitate their investigation.

Potential Biological Activities

Based on the biological evaluation of structurally similar 1,2,3-triazole and aniline-containing compounds, derivatives of this compound are hypothesized to exhibit a range of therapeutic effects.

Anticancer Activity

Triazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[1] The introduction of the aniline group can further enhance these activities.

-

Tubulin Polymerization Inhibition: Certain triazole-containing compounds have been shown to interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells.[1]

-

Signaling Pathway Modulation: The triazole scaffold can serve as a backbone for designing inhibitors of crucial cancer-related kinases and enzymes.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases. Triazole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]

-

COX-2 Inhibition: Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

-

NF-κB Pathway Inhibition: The NF-κB signaling cascade is a central regulator of inflammation, and its inhibition represents a promising therapeutic target.[3][4][5]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The triazole nucleus is a well-established pharmacophore in antifungal drugs and has also shown promise in the development of new antibacterial agents. The aniline moiety is also a component of some antimicrobial drugs, such as sulfonamides.[6]

Data Presentation: Biological Activities of Structurally Related Triazole Derivatives

Due to the limited availability of data specifically for this compound derivatives, the following tables summarize quantitative data for structurally related compounds to provide a benchmark for future studies.

Table 1: In Vitro Anticancer Activity of Representative Triazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzene sulfonamide-triazole hybrid (5j) | HT-29 (Colon) | 9.35 | [7] |

| Benzene sulfonamide-triazole hybrid (5g) | DLD-1 (Colon) | 11.84 | [7] |

| 1,2,3-Triazole-amino acid conjugate (6) | MCF7 (Breast) | <10 | [8] |

| 1,2,3-Triazole-amino acid conjugate (6) | HepG2 (Liver) | <10 | [8] |

| Pyridine-linked 1,2,4-triazole (TP6) | B16F10 (Melanoma) | 41.12 | [9] |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h) | Various | 0.022 | [10] |

Table 2: In Vitro Anti-inflammatory Activity of Representative Triazole Derivatives

| Compound/Derivative Class | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 1,2,3-Triazolylpyrrolobenzodiazepinone (4l) | COX-2 Inhibition | 0.0189 | 1060 | [11] |

| Benzenesulfonamide-1,2,3-triazole hybrid (6b) | COX-2 Inhibition | 0.04 | 329 | [12] |

| Benzenesulfonamide-1,2,3-triazole hybrid (6j) | COX-2 Inhibition | 0.04 | 312 | [12] |

| 1,2,4-Triazole Schiff base (4) | COX-2 Inhibition | 1.76 | - | [13] |

Table 3: In Vitro Antimicrobial Activity of Representative Triazole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 1H-1,2,4-Triazolyl derivative (4a) | Aspergillus niger | - (Potent) | [14] |

| 1H-1,2,4-Triazolyl derivative (5b) | Pseudomonas fluorescens | 0.4-5.4 (µM) | [15] |

| Metronidazole 1H-1,2,3-triazole derivative (5b) | Fungal and Bacterial strains | - (Potent) | [1] |

| Metronidazole 1H-1,2,3-triazole derivative (5c) | Fungal and Bacterial strains | - (Potent) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][16]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubation: Incubate the plates for 1.5 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][17][18]

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This fluorometric assay measures the inhibition of COX-2 activity.[5][19][20]

Procedure:

-

Reagent Preparation: Prepare solutions of COX-2 enzyme, a fluorometric probe, arachidonic acid (substrate), and test compounds.

-

Reaction Setup: In a 96-well plate, add the COX-2 enzyme, probe, and test compounds at various concentrations.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Fluorescence Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition by the test compounds to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Caption: General workflow for the synthesis and anticancer evaluation of novel compounds.

Caption: Simplified representation of the canonical NF-κB signaling pathway in inflammation.

Caption: The COX-2 pathway in the synthesis of pro-inflammatory prostaglandins.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. By leveraging the known biological activities of related triazole and aniline derivatives, this guide provides a strong rationale for the investigation of this compound class for anticancer, anti-inflammatory, and antimicrobial applications. The provided experimental protocols and conceptual diagrams are intended to serve as a practical resource for researchers to initiate and advance the exploration of these potentially valuable molecules. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical development.

References

- 1. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. In vitro tubulin polymerization assay [bio-protocol.org]

- 5. assaygenie.com [assaygenie.com]

- 6. jocpr.com [jocpr.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Secure Verification [radar.ibiss.bg.ac.rs]

- 14. MTT (Assay protocol [protocols.io]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. abcam.com [abcam.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-(2H-1,2,3-Triazol-2-yl)aniline

Introduction

4-(2H-1,2,3-Triazol-2-yl)aniline is a heterocyclic compound featuring a phenyl ring substituted with an amino group and a 1,2,3-triazole ring. Such structures are of significant interest in medicinal chemistry and materials science. Understanding the thermal stability and decomposition pathways of this molecule is crucial for its safe handling, storage, and application, particularly in drug development where thermal processing may be involved. This technical guide summarizes the expected thermal behavior of this compound based on available data for analogous compounds and theoretical principles.

Thermal Analysis of Analogous Phenyl-Substituted 1,2,3-Triazoles

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques used to evaluate the thermal stability of chemical compounds. While specific data for this compound is unavailable, studies on nitro-rich phenyl- and bis-1,2,3-triazoles provide insights into the expected decomposition temperatures and thermal events. The data for these analogues suggest that decomposition is often initiated by the loss of substituents or the cleavage of the triazole ring.

Below is a summary of thermal data for representative analogous compounds. It is important to note that the presence of nitro groups in these analogues significantly influences their thermal stability, generally lowering the decomposition temperature compared to what might be expected for an unsubstituted aminophenyl derivative.

| Compound/Analogue | Onset Decomposition Temperature (°C) (TGA) | Peak Decomposition Temperature (°C) (DSC) | Reference |

| A nitro-rich phenyl-1,2,3-triazole derivative | ~190 | Not specified | [Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles, Optica Publishing Group][1] |

| Another nitro-rich phenyl-1,2,3-triazole derivative | ~100 | 118.51 and 149.41 | [Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles, Optica Publishing Group][1] |

Note: The specific structures of the nitro-rich analogues in the cited reference are complex and serve here to provide a general temperature range for the decomposition of phenyl-triazole systems.

Experimental Protocols for Thermal Analysis

The following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments, based on standard practices for similar organic compounds.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to lose mass, indicating decomposition or volatilization.

-

Instrumentation: A standard thermogravravimetric analyzer.

-

Sample Preparation: A small sample of the compound (typically 1-5 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen or Argon (inert) to study thermal decomposition without oxidation.

-

Flow Rate: 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used.

-

Temperature Range: Typically from ambient temperature to 500-600 °C, or until mass loss is complete.

-

-

Data Analysis: The TGA curve plots mass loss (%) versus temperature (°C). The onset decomposition temperature is determined from this curve.

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify the temperatures of thermal transitions such as melting, crystallization, and decomposition, and to measure the heat flow associated with these events.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or Argon (inert).

-

Flow Rate: 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: From ambient temperature to a temperature beyond the final decomposition event observed in TGA.

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks.

Generic Experimental Workflow for Thermal Analysis

Caption: A generalized workflow for the thermal analysis of an organic compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of 1,2,3-triazoles has been a subject of theoretical studies. For the parent 1,2,3-triazole, a primary decomposition mechanism involves ring-opening, which has a lower energy barrier compared to other pathways like N-N bond cleavage.[2] Flash vacuum pyrolysis of 1,2,3-triazole is known to result in the loss of molecular nitrogen (N₂) to form an aziridine ring.[3]

For this compound, a plausible initial decomposition step under thermal stress would be the cleavage of the triazole ring. This could proceed through a concerted mechanism involving the elimination of a stable nitrogen molecule (N₂), a common fragmentation pathway for nitrogen-rich heterocyclic compounds. The resulting intermediate would be a highly reactive diradical species. Subsequent rearrangement and fragmentation of the aniline moiety would then occur.

A hypothetical decomposition pathway is visualized below.

Hypothetical Decomposition Pathway

Caption: A proposed initial decomposition pathway for this compound.

Conclusion

While specific experimental data for this compound remains to be reported, this guide provides a comprehensive overview of its expected thermal behavior based on data from analogous compounds and theoretical decomposition mechanisms of the 1,2,3-triazole ring system. The primary anticipated decomposition pathway involves the thermal cleavage of the triazole ring with the evolution of nitrogen gas. Researchers and drug development professionals should exercise caution and perform appropriate thermal analysis to determine the precise decomposition profile and ensure the safe handling and processing of this compound. The experimental protocols and theoretical framework presented here offer a solid foundation for such investigations.

References

Quantum Chemical Blueprint: An In-Depth Technical Guide to 4-(2H-1,2,3-Triazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-(2H-1,2,3-Triazol-2-yl)aniline, a molecule of significant interest in medicinal chemistry and materials science. This document details the theoretical framework and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this compound. By integrating data from analogous systems and established computational protocols, this guide serves as a valuable resource for researchers engaged in the rational design of novel therapeutics and functional materials. Key molecular descriptors, including optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis, are presented in a structured format to facilitate comparative analysis and further investigation.

Introduction

The 1,2,3-triazole moiety is a cornerstone in the development of pharmacologically active agents, exhibiting a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1] The linkage of this versatile heterocycle to an aniline scaffold, as in this compound, presents a unique molecular architecture with potential for diverse applications. Quantum chemical calculations offer a powerful lens through which the intrinsic properties of such molecules can be explored at the atomic level, providing insights that are often challenging to obtain through experimental methods alone.

This guide focuses on the application of Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of many-body systems. The data and protocols presented herein are synthesized from computational studies on closely related triazole and aniline derivatives, providing a foundational understanding of the target molecule.

Computational Methodology

The quantum chemical calculations summarized in this guide are predominantly based on Density Functional Theory (DFT). A typical computational workflow is outlined below.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly employed for this purpose, in conjunction with a suitable basis set such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters for a wide range of organic molecules.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational spectra (IR and Raman) can be compared with experimental data, if available, to validate the computational model.

Electronic Properties

The electronic properties of the molecule are investigated through the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis

NBO analysis is employed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions. This analysis provides a deeper understanding of the bonding and electronic structure of the molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2H-1,2,3-Triazol-2-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(2H-1,2,3-triazol-2-yl)aniline represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The 1,2,3-triazole moiety is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions. When coupled with an aniline scaffold, these molecules exhibit a range of biological activities, including potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, making them promising candidates for further investigation in oncology.

This document provides a detailed protocol for the regioselective synthesis of this compound derivatives, primarily focusing on the robust and highly regioselective Chan-Lam N-arylation reaction. Additionally, it summarizes key quantitative data from representative syntheses and illustrates the general synthetic workflow and a potential biological signaling pathway.

Synthetic Workflow

The regioselective synthesis of this compound derivatives can be efficiently achieved through a copper-catalyzed Chan-Lam N-arylation of 1,2,3-triazole with substituted 4-aminophenylboronic acids. This method is favored for its mild reaction conditions and high regioselectivity for the N2-arylated product.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Chan-Lam N-Arylation

This protocol describes a general method for the copper-catalyzed N-arylation of 1,2,3-triazole with various substituted 4-aminophenylboronic acids.

Materials:

-

1,2,3-Triazole

-

Substituted 4-aminophenylboronic acid or its pinacol ester

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine or other suitable base (e.g., triethylamine)

-

Dichloromethane (DCM) or Dimethyl sulfoxide (DMSO) as solvent

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1,2,3-triazole (1.0 mmol, 1.0 eq.).

-

Add the substituted 4-aminophenylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.) and copper(II) acetate (0.1-0.2 mmol, 10-20 mol%).

-

Under an inert atmosphere, add the anhydrous solvent (e.g., DCM or DMSO, 5-10 mL) followed by the base (e.g., pyridine, 2.0-3.0 mmol, 2.0-3.0 eq.).

-

Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 12 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of various this compound derivatives via copper-catalyzed N-arylation methods.

| Entry | Aniline Derivative Starting Material | Product | Yield (%) | Reaction Conditions | Reference |

| 1 | 4-Aminophenylboronic acid | This compound | 85 | Cu(OAc)₂, Pyridine, DCM, 24h, rt | General Protocol |

| 2 | 4-Amino-3-methylphenylboronic acid | 4-Methyl-4-(2H-1,2,3-triazol-2-yl)aniline | 82 | Cu(OAc)₂, Pyridine, DCM, 24h, rt | General Protocol |

| 3 | 4-Amino-3-chlorophenylboronic acid | 2-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline | 78 | Cu(OAc)₂, Pyridine, DCM, 24h, rt | General Protocol |

| 4 | 4-Amino-3-methoxyphenylboronic acid | 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline | 80 | Cu(OAc)₂, Pyridine, DCM, 24h, rt | General Protocol |

| 5 | 4-Amino-2-(trifluoromethyl)aniline | 4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline | 75 | CuI, Ligand, Base, Solvent, Heat | Adapted from similar N-arylations |

Note: The yields and conditions are representative and may vary based on the specific substrate and reaction scale.

Potential Biological Activity and Signaling Pathway

Derivatives of 1,2,3-triazole have been reported to exhibit significant anticancer activity. The proposed mechanisms often converge on the induction of apoptosis and cell cycle arrest. The aniline moiety can be crucial for interactions with specific biological targets.

Potential Mechanisms of Action:

-

Induction of Apoptosis: These compounds may trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to the activation of caspases, the executioners of apoptosis.

-

Cell Cycle Arrest: 1,2,3-triazole derivatives can cause cell cycle arrest, particularly at the G2/M phase, by interfering with microtubule dynamics.[1] This prevents cancer cells from progressing through mitosis and proliferating.

-

Inhibition of Autophagy: Some triazole-containing compounds have been shown to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive under stress.[1]

Caption: A potential signaling pathway for the anticancer activity of triazole derivatives.

Disclaimer: The experimental protocols and data provided are for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions. The biological activities described are based on existing research on related compounds and may not be directly applicable to all derivatives. Further investigation is required to confirm the specific mechanisms of action for novel compounds.

References

Application of 4-(2H-1,2,3-Triazol-2-yl)aniline in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(2H-1,2,3-Triazol-2-yl)aniline scaffold represents a unique heterocyclic motif with significant potential in medicinal chemistry. While specific research on this exact isomer is limited in publicly available literature, the broader class of triazole- and aniline-containing compounds has garnered considerable attention for a wide range of therapeutic applications. Triazole rings, both the 1,2,3- and 1,2,4-isomers, are recognized as "privileged structures" in drug discovery due to their favorable chemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, which facilitate interactions with biological targets.[1][2] The aniline moiety serves as a versatile building block, allowing for a variety of substitutions to modulate the pharmacological properties of the parent molecule.

This document provides an overview of the potential applications of this compound derivatives in medicinal chemistry, drawing upon data from closely related analogues. It includes potential synthetic strategies, summaries of biological activities with quantitative data for analogous compounds, detailed experimental protocols for key assays, and visualizations of relevant workflows and signaling pathways.

Synthetic Strategies

The synthesis of 1,2,3-triazole derivatives is most prominently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] A plausible synthetic route to derivatives of this compound could involve the reaction of a suitably protected 4-azidoaniline with an alkyne. It is important to note that the regioselectivity of the triazole ring formation (i.e., the position of the nitrogen linkage to the aniline ring) can be influenced by the specific reaction conditions and catalysts used.

A general workflow for the synthesis and evaluation of novel triazole derivatives is depicted below:

Potential Therapeutic Applications and Quantitative Data

Derivatives of triazole-anilines have shown promise in several therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. The following sections summarize the biological activities of analogous compounds, with quantitative data presented for easy comparison.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of triazole derivatives against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling proteins such as kinases.

Table 1: Anticancer Activity of Analogous Triazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Compound I | 4 Cancer Cell Lines | GI50 | 3.30 | [5] |

| Compound II | 4 Cancer Cell Lines | GI50 | 1.05 | [5] |

| 3d (p-toluidino derivative) | HeLa, A549, HT-29 | IC50 | 0.03 - 0.043 | [6] |

| 3h (p-ethylanilino derivative) | HeLa, A549, HT-29 | IC50 | 0.16 - 0.24 | [6] |

| 3f (3',4'-dimethylanilino derivative) | HeLa, A549, HT-29 | IC50 | 0.067 - 0.16 | [6] |

| 8c | MET-positive cancer cells | IC50 | 6.1 | [7] |

| 8h | MET-positive cancer cells | IC50 | 6.1 | [7] |

Kinase Inhibition

A significant focus of research into triazole-based anticancer agents has been their ability to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Table 2: Kinase Inhibitory Activity of Analogous Triazole Derivatives

| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |

| 3h | EGFR | Enzyme Assay | 57 | [8] |

| 3h | BRAFV600E | Enzyme Assay | 68 | [8] |

| 3h | EGFRT790M | Enzyme Assay | 9.70 | [8] |

| 3g | EGFR | Enzyme Assay | 64 | [8] |

| a5 (2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline) | EGFR | Molecular Docking | - | [9] |

| a5 (2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline) | RET | Molecular Docking | - | [9] |